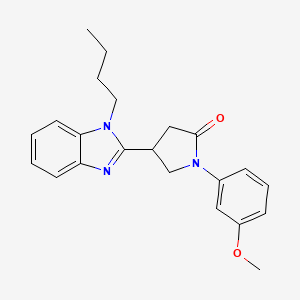
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide: is a synthetic organic compound that features a pyrimidine ring substituted with a hydroxy and methyl group, and a benzamide moiety linked to a pyridin-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The hydroxy and methyl groups are introduced onto the pyrimidine ring through selective substitution reactions.
Coupling Reaction: The pyridin-2-yloxy group is attached to the benzamide moiety via a nucleophilic aromatic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridin-2-yloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
科学的研究の応用
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Explored for its use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzoic acid
- N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzylamine
Uniqueness
N-(4-hydroxy-6-methylpyrimidin-2-yl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-9-14(22)20-17(19-11)21-16(23)12-5-4-6-13(10-12)24-15-7-2-3-8-18-15/h2-10H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXGTJYDXMNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2,4,5-Trichlorophenyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2477268.png)
![2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2477269.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)
![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477276.png)


![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)


![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)
